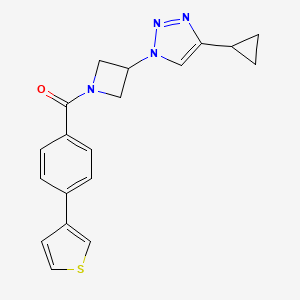

![molecular formula C20H20N8O B2611412 6-(Pyridin-4-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097869-27-5](/img/structure/B2611412.png)

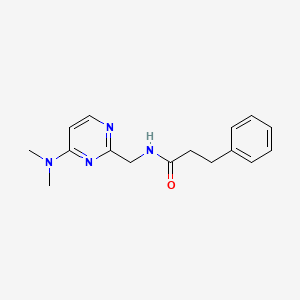

6-(Pyridin-4-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(Pyridin-4-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a complex organic molecule that falls under the category of heterocyclic compounds . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of similar compounds involves the use of hydrazonoyl halides as reagents for the synthesis of heterocyclic compounds . In one approach, hydrazonoyl halides react with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another work synthesized similar derivatives and screened their cytotoxic potential against lung carcinoma (H157) and vero cell lines .Molecular Structure Analysis

The molecular structure of this compound is complex, with a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The compound’s reactivity would be influenced by the presence of the triazole and thiadiazine moieties, as well as the pyridinyl and piperidinyl groups .Applications De Recherche Scientifique

Antihistaminic and Anti-inflammatory Activities

Compounds related to the structure of "6-(Pyridin-4-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one" have been explored for their potential antihistaminic and anti-inflammatory activities. For instance, a study by Gyoten et al. (2003) reported on the synthesis of eosinophil infiltration inhibitors that also exhibit antihistaminic activity. These compounds have shown promise in inhibiting eosinophil infiltration, an essential process in allergic reactions, indicating their potential application in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antidiabetic Properties

Another area of research application is the development of antidiabetic drugs. Bindu et al. (2019) synthesized and evaluated a family of triazolo-pyridazine-6-yl-substituted piperazines for their dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. The study highlights the compounds' insulinotropic activities and their potential as therapeutic agents for diabetes management (Bindu et al., 2019).

Molecular Docking and In Vitro Screening

The scientific exploration also extends to molecular docking and in vitro screening for potential therapeutic applications. A study by Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, including triazolopyridine, for molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. These compounds were evaluated for antimicrobial and antioxidant activities, demonstrating the broad spectrum of research applications for such chemical structures (Flefel et al., 2018).

Androgen Receptor Downregulation in Prostate Cancer

In oncology, Bradbury et al. (2013) described the discovery of a small molecule androgen receptor downregulator, AZD3514, which underwent clinical trials for treating advanced prostate cancer. This research signifies the potential application of related compounds in targeting androgen receptors for cancer therapy (Bradbury et al., 2013).

Mécanisme D'action

The compound also contains a triazolopyridazine ring, which is a type of azole. Azoles are a class of five-membered heterocyclic compounds that contain at least one nitrogen atom and other non-carbon atoms. They are known to have a wide range of biological activities and are used in various fields of medicinal chemistry .

Analyse Biochimique

Biochemical Properties

6-(Pyridin-4-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by interfering with the signaling pathways that regulate cell growth and division .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor for certain enzymes, thereby blocking their activity. This inhibition is often achieved through competitive binding at the enzyme’s active site, preventing the natural substrate from accessing the site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired pharmacological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .

Propriétés

IUPAC Name |

6-pyridin-4-yl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N8O/c29-20-4-1-17(16-5-9-21-10-6-16)24-27(20)13-15-7-11-26(12-8-15)19-3-2-18-23-22-14-28(18)25-19/h1-6,9-10,14-15H,7-8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCOLMNENAYXFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

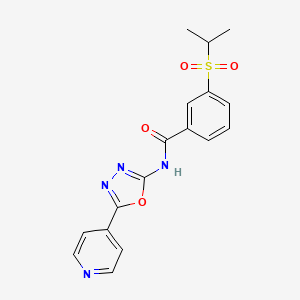

![9-chloro-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2611337.png)

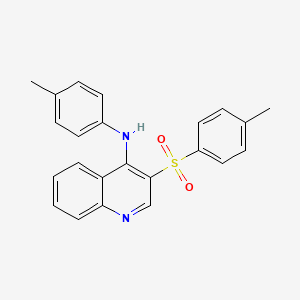

![1-{3-[(Thiophen-2-yl)methyl]azetidin-1-yl}prop-2-en-1-one](/img/structure/B2611338.png)

![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride](/img/structure/B2611339.png)

![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2611340.png)

![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2611342.png)

![5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B2611345.png)

![2-(3-Chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenoxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2611347.png)